molecular formula C23H24ClN5O2 B14994273 N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide

N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide

Cat. No.: B14994273
M. Wt: 437.9 g/mol
InChI Key: DTBYRNXZUPUKSN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

One common synthetic route involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amides and acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of microbial growth or induction of cancer cell apoptosis.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide can be compared with other triazoloquinazoline derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: An antidepressant with a triazole ring.

These compounds share the triazole ring but differ in their additional functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C23H24ClN5O2

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C23H24ClN5O2/c1-15(2)14-28-22(31)18-5-3-4-6-19(18)29-20(26-27-23(28)29)11-12-21(30)25-13-16-7-9-17(24)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30)

InChI Key

DTBYRNXZUPUKSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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